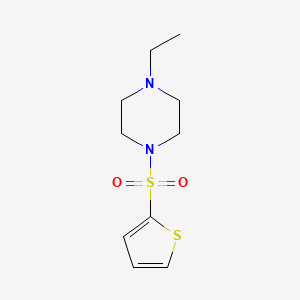

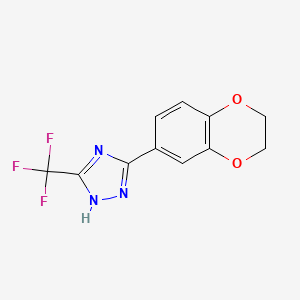

1-ethyl-4-(2-thienylsulfonyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- The compound has been synthesized through various methods, including nucleophilic substitution reactions. Xiao et al. (2022) detailed the synthesis of similar benzenesulfonamide compounds containing piperazine heterocycles, illustrating the potential methods that could be applied to synthesize "1-ethyl-4-(2-thienylsulfonyl)piperazine" (Jun-Li Xiao et al., 2022).

Molecular Structure Analysis

- The molecular structure of compounds similar to "1-ethyl-4-(2-thienylsulfonyl)piperazine" has been studied using methods like X-ray crystallography and density functional theory (DFT). Xiao et al. (2022) provide insights into the molecular structure of benzenesulfonamide compounds, relevant to understanding the structure of "1-ethyl-4-(2-thienylsulfonyl)piperazine" (Jun-Li Xiao et al., 2022).

Chemical Reactions and Properties

- The reactivity and chemical properties of "1-ethyl-4-(2-thienylsulfonyl)piperazine" can be inferred from studies on similar piperazine-based compounds. For example, the work by Naveen et al. (2007) on 1-benzhydryl-4-methanesulfonyl-piperazine could provide valuable insights into the chemical reactions and properties of "1-ethyl-4-(2-thienylsulfonyl)piperazine" (S. Naveen et al., 2007).

Physical Properties Analysis

- The physical properties of "1-ethyl-4-(2-thienylsulfonyl)piperazine" can be studied through various spectroscopic and crystallographic techniques, as shown in the research on similar compounds. For example, the work of Xiao et al. (2022) and Naveen et al. (2007) demonstrate the methods to analyze physical properties (Jun-Li Xiao et al., 2022); (S. Naveen et al., 2007).

Chemical Properties Analysis

- The chemical properties, such as reactivity and stability, can be deduced from studies on similar piperazine derivatives. Research by Xiao et al. (2022) and Naveen et al. (2007) can provide foundational knowledge for understanding the chemical properties of "1-ethyl-4-(2-thienylsulfonyl)piperazine" (Jun-Li Xiao et al., 2022); (S. Naveen et al., 2007).

科学的研究の応用

Discovery and Bioactivity in Medicinal Chemistry

HIV-1 Reverse Transcriptase Inhibitors : A study focused on synthesizing analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride, which led to more potent compounds for inhibiting HIV-1 reverse transcriptase (Romero et al., 1994).

Adenosine A2B Receptor Antagonists : Research on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which include compounds like 1-ethyl-4-(2-thienylsulfonyl)piperazine, led to the discovery of potent adenosine A2B receptor antagonists (Borrmann et al., 2009).

Antibacterial Agents

- Pyrido(2,3-d)pyrimidine Antibacterial Agents : This study explored the antibacterial activity of compounds including 1-ethyl-4-(2-thienylsulfonyl)piperazine, showing effectiveness against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).

Enzyme Inhibition and Antidepressant Properties

- Inhibitors in Drug Metabolism : A study identified the enzymes involved in the metabolism of a novel antidepressant, Lu AA21004, which structurally relates to 1-ethyl-4-(2-thienylsulfonyl)piperazine. The research offers insights into drug interactions and metabolic pathways (Hvenegaard et al., 2012).

Synthesis and Characterization in Chemistry

- Melanocortin Receptors Ligands : Research on piperazine analogues of the melanocortin 4 receptor agonist "THIQ" included compounds related to 1-ethyl-4-(2-thienylsulfonyl)piperazine, enhancing understanding of receptor-ligand interactions (Mutulis et al., 2004).

Analytical Chemistry Applications

- Liquid Chromatography : A new sulfonate reagent for analytical derivatization in liquid chromatography was synthesized, involving compounds structurally similar to 1-ethyl-4-(2-thienylsulfonyl)piperazine. This reagent aids in sensitive detection and tagging in chromatographic analyses (Wu et al., 1997).

Insecticides and Antidementia Agents

- Insecticidal Properties : A study on the serotonergic ligand 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine explored the use of similar compounds as insecticides with novel modes of action (Cai et al., 2010).

- Anti-Acetylcholinesterase Activity : Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to 1-ethyl-4-(2-thienylsulfonyl)piperazine, showed significant anti-acetylcholinesterase activity, proposing potential use as antidementia agents (Sugimoto et al., 1990).

Antioxidant Properties and Polymer Synthesis

- Antioxidant Activity : The synthesis and evaluation of piperazine derivatives, including 1-ethyl-4-(2-thienylsulfonyl)piperazine, revealed compounds with significant antioxidant properties (Andonova et al., 2014).

- Hyperbranched Polymers : The polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone, a process involving structures similar to 1-ethyl-4-(2-thienylsulfonyl)piperazine, is a novel method for creating hyperbranched polymers (Yan & Gao, 2000).

特性

IUPAC Name |

1-ethyl-4-thiophen-2-ylsulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S2/c1-2-11-5-7-12(8-6-11)16(13,14)10-4-3-9-15-10/h3-4,9H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZGXIATNBYEOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-(thiophene-2-sulfonyl)-piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)

![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5560331.png)

![1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine](/img/structure/B5560351.png)

![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5560369.png)

![2-(1-adamantyl)-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B5560370.png)

![4-[4-(1,9-dioxaspiro[5.5]undec-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B5560371.png)

![methyl 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5560398.png)

![(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5560406.png)

![3-[(2-chlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5560414.png)

![4-(1H-pyrazol-3-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B5560420.png)